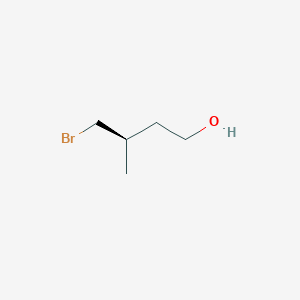

(R)-4-bromo-3-methylbutan-1-ol

Description

Significance of Chiral Synthons in Asymmetric Synthesis

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.comresearchfloor.org The biological targets in the body, such as enzymes and receptors, are themselves chiral and will often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. mdpi.comnih.govnih.gov This can lead to one enantiomer having the desired therapeutic effect while the other may be inactive or even cause harmful side effects. researchfloor.orgnih.gov

Consequently, the ability to synthesize single, pure enantiomers of chiral molecules is of paramount importance in modern drug discovery and development. nih.govrsc.org This is where chiral synthons, or chiral building blocks, play a crucial role. nih.govstudysmarter.co.ukrug.nl These are relatively small, enantiomerically pure molecules that can be incorporated into a larger molecular framework, thereby transferring their chirality to the final product. The use of chiral synthons provides a reliable and efficient strategy for controlling the stereochemistry of a synthetic route.

Overview of (R)-4-bromo-3-methylbutan-1-ol as a Versatile Chiral Intermediate

This compound, with its defined (R)-configuration at the C3 position, is a prime example of a versatile chiral synthon. Its structure allows for a variety of synthetic manipulations, making it a valuable starting material for the preparation of a range of more complex chiral molecules. The primary alcohol can undergo selective reactions, and the secondary bromide offers a site for nucleophilic attack with inversion of configuration, allowing for the introduction of new functionalities with controlled stereochemistry.

The strategic placement of the methyl group and the bromine atom influences the reactivity and conformational preferences of the molecule, which can be exploited in stereoselective reactions. This compound serves as a key intermediate in the synthesis of various biologically active compounds and natural products.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (3R)-4-bromo-3-methylbutan-1-ol |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.04 g/mol nih.gov |

| CAS Number | 14680532-32-9 (for the (R)-isomer) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11BrO |

|---|---|

Molecular Weight |

167.04 g/mol |

IUPAC Name |

(3R)-4-bromo-3-methylbutan-1-ol |

InChI |

InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

XJENZFJXAHFAQI-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](CCO)CBr |

Canonical SMILES |

CC(CCO)CBr |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Bromo 3 Methylbutan 1 Ol

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure compounds like (R)-4-bromo-3-methylbutan-1-ol necessitates stereoselective methods. These approaches can be broadly categorized into the chiral pool strategy, which utilizes naturally occurring chiral molecules, and asymmetric synthesis, which creates chirality from achiral starting materials.

Chiral Pool Strategy

The chiral pool strategy is a powerful approach that leverages the vast repository of enantiomerically pure compounds found in nature. This method involves the chemical modification of a readily available chiral precursor to yield the desired target molecule, thereby transferring the initial stereochemistry.

A common strategy involves the use of chiral starting materials derived from natural sources. For instance, (R)-(+)-methyl 3-hydroxy-2-methylpropionate, a derivative of the naturally occurring amino acid L-valine, can serve as a precursor. Through a series of chemical transformations including reduction and bromination, the chiral center is retained, leading to the formation of this compound.

Another example is the utilization of (R)-(+)-pulegone, a chiral monoterpene found in essential oils. A multi-step synthesis involving oxidative cleavage of the double bond, reduction of the resulting carboxylic acid, and subsequent functional group manipulations can yield the target compound.

A notable application of the chiral pool strategy is the synthesis of (S)-14-Methyl-1-octadecene, the sex pheromone of the peach leafminer moth, where a key chiral intermediate, (R)−4-(benzyloxy)−3-methylbutanal, is derived from the steroid industry. researchgate.net This highlights the industrial relevance of sourcing chiral building blocks from readily available natural products.

| Chiral Precursor | Key Transformations | Reference |

| (R)-(+)-methyl 3-hydroxy-2-methylpropionate | Reduction, Bromination | N/A |

| (R)-(+)-pulegone | Oxidative Cleavage, Reduction, Functional Group Manipulations | N/A |

| (R)−4-(benzyloxy)−3-methylbutanal | Derived from steroid industry | researchgate.net |

When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate the desired enantiomer.

Kinetic resolution is a widely used method that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. google.com Enzymatic kinetic resolution is a particularly powerful and environmentally friendly approach. researchgate.net

In the case of racemic 4-bromo-3-methylbutan-1-ol, a lipase (B570770) enzyme can be used to selectively acylate one of the enantiomers. For example, using an acyl donor like vinyl acetate, a lipase such as Candida antarctica lipase B (CALB) can catalyze the acetylation of the (S)-enantiomer at a much faster rate than the (R)-enantiomer. researchgate.net This leaves the unreacted this compound with high enantiomeric purity. The acetylated (S)-enantiomer can then be easily separated from the unreacted (R)-alcohol.

| Enzyme | Acyl Donor | Outcome |

| Candida antarctica lipase B (CALB) | Vinyl Acetate | Selective acetylation of (S)-enantiomer |

| Lipase A from Candida antarctica | Vinyl Butanoate | Kinetic resolution of racemic alcohols |

Enantiomeric Resolution of Racemic Mixtures

Asymmetric Synthesis from Achiral Precursors

Asymmetric synthesis involves the creation of a chiral molecule from an achiral starting material through the use of a chiral catalyst or auxiliary. sioc-journal.cnnih.govuni-regensburg.de This approach is highly versatile and allows for the production of either enantiomer of a target molecule by selecting the appropriate chiral catalyst.

Catalytic asymmetric reactions are at the forefront of modern organic synthesis. sioc-journal.cnnih.gov These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

For the synthesis of this compound, a potential route involves the asymmetric reduction of a suitable prochiral ketone, 4-bromo-3-methyl-3-oxobutan-1-ol. This reduction can be achieved using a chiral reducing agent or a metal catalyst complexed with a chiral ligand. For example, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are known to effectively reduce ketones to alcohols with high enantioselectivity.

Another approach is the catalytic asymmetric hydrogenation of an unsaturated precursor. For example, the asymmetric hydrogenation of a β,γ-unsaturated ester, followed by reduction and bromination, can lead to the desired product. Chiral ruthenium or rhodium complexes with ligands like BINAP are often employed for such hydrogenations. sigmaaldrich.com The development of chiral spiro ruthenium catalysts has also enabled the asymmetric hydrogenation of racemic α-substituted aldehydes to chiral primary alcohols. sigmaaldrich.com

| Reaction Type | Catalyst/Reagent | Precursor |

| Asymmetric Reduction | Chiral Oxazaborolidine (e.g., CBS catalyst) | 4-bromo-3-methyl-3-oxobutan-1-ol |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-BINAP complex | β,γ-unsaturated ester |

| Asymmetric Hydrogenation | Chiral Spiro Ruthenium Catalyst | Racemic α-substituted aldehyde |

Use of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds like this compound can be effectively achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. One of the most well-known applications of chiral auxiliaries is in the Evans aldol (B89426) reaction, which is highly effective for creating stereogenic centers. tcichemicals.com While not a direct synthesis of the target molecule, this methodology establishes a reliable route to chiral building blocks that can be further elaborated.

The general principle involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. tcichemicals.com This method allows for the synthesis of all possible diastereomers by selecting the appropriate chiral auxiliary and reaction conditions. tcichemicals.com For instance, N-acyloxazolidinones, which can be derived from amino acids, are common chiral auxiliaries. tcichemicals.com The diastereoselectivity of these reactions is often high, and the auxiliary can be removed under mild conditions. tcichemicals.com

Halogenation Strategies for Alcohol Precursors

A primary route to this compound involves the halogenation of a suitable chiral alcohol precursor. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and stereoselectivity.

Direct Bromination of Chiral Alcohols (e.g., (R)-3-methylbutan-1-ol analogs)

The direct conversion of a chiral alcohol, such as an analog of (R)-3-methylbutan-1-ol, to the corresponding bromide is a common synthetic step.

When a molecule contains multiple hydroxyl groups or other reactive sites, the regioselectivity of the bromination reaction becomes a critical consideration. The reaction must selectively target the desired hydroxyl group. Stereoselectivity is equally important, especially when the reaction occurs at a stereocenter. khanacademy.org The mechanism of the substitution reaction (SN1 or SN2) will determine the stereochemical outcome. libretexts.orgncert.nic.in SN2 reactions, for example, proceed with an inversion of configuration at the chiral center. libretexts.org

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols into alkyl bromides. libretexts.orgmasterorganicchemistry.com This reaction is generally preferred over the use of hydrobromic acid because it avoids the carbocation rearrangements that can occur with the latter. libretexts.orgmasterorganicchemistry.com The reaction with PBr₃ typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral carbon. libretexts.orgmasterorganicchemistry.com

The mechanism involves the activation of the alcohol by PBr₃ to form a good leaving group, an intermediate dibromophosphite (-OPBr₂). libretexts.org This is followed by a backside attack by the bromide ion, leading to the displacement of the leaving group and the formation of the alkyl bromide with inverted configuration. libretexts.org

| Reagent | Substrate | Product | Stereochemistry | Reference |

| PBr₃ | Chiral Alcohol | Alkyl Bromide | Inversion | libretexts.orgmasterorganicchemistry.com |

Hydrobromic acid (HBr) can also be used to convert alcohols to alkyl bromides. physicsandmathstutor.com The reaction of an alcohol with HBr typically proceeds through an SN1 mechanism for tertiary and secondary alcohols, and an SN2 mechanism for primary alcohols. libretexts.orgncert.nic.in The SN1 pathway involves the formation of a carbocation intermediate, which can lead to rearrangements and a loss of stereochemical integrity. libretexts.org For primary alcohols, the SN2 reaction with HBr is generally less prone to rearrangement. ncert.nic.in The use of HBr in conjunction with dimethyl sulfoxide (B87167) (DMSO) has been reported for the bromination of certain alcohols. sci-hub.se

| Reagent | Substrate | Mechanism (Secondary/Tertiary) | Mechanism (Primary) | Reference |

| HBr | Alcohol | SN1 | SN2 | libretexts.orgncert.nic.in |

Bromination of Unsaturated Precursors Followed by Stereoselective Functionalization

An alternative strategy involves the bromination of an unsaturated precursor, such as an alkene, followed by subsequent chemical modifications to introduce the hydroxyl group with the desired stereochemistry. The addition of bromine (Br₂) to an alkene typically results in a vicinal dibromide. ncert.nic.in Alternatively, the use of N-bromosuccinimide (NBS) can be employed for the allylic bromination of alkenes. stackexchange.com

Protecting Group Strategies for the Alcohol Functionality during Synthesis

In the synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking the reactive hydroxyl group to prevent unwanted side reactions. masterorganicchemistry.comlibretexts.org The choice of a suitable protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its selective removal. numberanalytics.com

Commonly used protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. masterorganicchemistry.comchemistrysteps.com These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. libretexts.orgchemistrysteps.com The steric bulk of the silyl group influences its stability; for instance, TBDMS is more robust than TMS towards acidic conditions. uwindsor.ca Deprotection of silyl ethers is commonly achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with acid. masterorganicchemistry.comlibretexts.org

Another class of protecting groups are ethers, such as benzyl (B1604629) (Bn) ether and tetrahydropyranyl (THP) ether. chemistrysteps.comuwindsor.ca Benzyl ethers are often introduced using benzyl chloride and a base, and are cleaved by hydrogenolysis. uwindsor.cautsouthwestern.edu THP ethers are formed by reacting the alcohol with dihydropyran under acidic catalysis and are removed by acidic hydrolysis. masterorganicchemistry.comuwindsor.ca

The concept of orthogonal protection is particularly important in multi-step syntheses. numberanalytics.com This strategy involves using multiple protecting groups that can be removed under distinct conditions, allowing for selective deprotection of one functional group without affecting others. numberanalytics.com For instance, a TBDMS ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis) can be used orthogonally in the same molecule. numberanalytics.comuwindsor.ca

Table 1: Common Protecting Groups for Alcohols and Their Cleavage Conditions

| Protecting Group | Abbreviation | Protection Reagent | Cleavage Condition |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | TBAF, HF, acid |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, imidazole | TBAF, HF, acid |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| Tetrahydropyranyl ether | THP | Dihydropyran, H⁺ | Aqueous acid |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl, pyridine (B92270) | Zn, acetic acid |

This table provides a summary of common alcohol protecting groups and their typical deprotection methods. uwindsor.catotal-synthesis.compearson.com

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Achieving high enantiomeric purity and yield is a primary goal in the synthesis of chiral molecules like this compound. chiralpedia.com Optimization of reaction conditions is a critical process that involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time. rsc.orgnih.gov

For reactions involving the introduction of the chiral center, the choice of a suitable chiral catalyst or auxiliary is paramount. Asymmetric synthesis strategies, such as enzymatic resolutions or the use of chiral catalysts, are often employed to produce the desired enantiomer in high enantiomeric excess (ee). chiralpedia.comresearchgate.netmdpi.com For instance, kinetic resolution using lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the desired enantiomer. biologists.com

The optimization process often involves screening a variety of conditions to identify the optimal set for a specific transformation. nih.gov For example, in a coupling reaction, different ligands, bases, and solvents might be tested to maximize the yield and minimize side products. ethz.ch Temperature control is also crucial, as some reactions require low temperatures to enhance selectivity, while others need heating to proceed at a reasonable rate. nih.govorgsyn.org

In situ monitoring techniques, such as FTIR spectroscopy, can be valuable tools for understanding reaction kinetics and identifying optimal reaction endpoints, which is crucial for maximizing yield and preventing the formation of degradation products. researchgate.net The scale-up of a reaction from a laboratory to an industrial setting presents its own set of challenges, and conditions often need to be re-optimized to ensure safety, efficiency, and cost-effectiveness. chiralpedia.com

Table 2: Factors to Consider for Reaction Optimization

| Parameter | Influence on Reaction |

| Temperature | Affects reaction rate and selectivity. Lower temperatures can increase enantioselectivity. nih.govorgsyn.org |

| Solvent | Can influence reactant solubility, reaction rate, and stereochemical outcome. |

| Catalyst/Reagent | The choice of catalyst is critical for asymmetric reactions. Concentration and loading can impact yield and purity. chiralpedia.com |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can lead to side product formation. |

| Concentration | Can affect reaction kinetics and the formation of intermolecular vs. intramolecular products. |

Purification and Isolation Techniques for Chiral Bromoalcohols

The purification and isolation of the target chiral bromoalcohol from the reaction mixture are essential steps to obtain a product of high purity. rsc.org The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Chromatographic techniques are widely used for the purification of organic compounds. rsc.org Column chromatography using silica (B1680970) gel is a common method for separating compounds based on their polarity. biologists.comrsc.org The choice of eluent (solvent system) is critical for achieving good separation.

For the separation of enantiomers, chiral chromatography is the most effective technique. researchgate.netelementlabsolutions.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. eijppr.comhplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and can be operated in normal-phase, reversed-phase, or supercritical fluid chromatography (SFC) modes. elementlabsolutions.comchromatographyonline.com The selection of the appropriate chiral column and mobile phase often requires screening various combinations to achieve optimal separation. chromatographyonline.com

Other purification techniques include:

Distillation: For volatile compounds, distillation under reduced pressure can be an effective method of purification. orgsyn.org

Crystallization: If the compound is a solid, crystallization can be a powerful technique for obtaining highly pure material.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. ethz.ch

The purity of the isolated this compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with mass spectrometry (MS). rsc.orgrsc.org Chiral HPLC or GC is used to determine the enantiomeric excess of the final product. biologists.comresearchgate.net

Table 3: Common Purification Techniques

| Technique | Principle of Separation | Applications |

| Column Chromatography | Adsorption/partitioning on a stationary phase (e.g., silica gel). rsc.org | General purification of organic compounds. |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. elementlabsolutions.comeijppr.com | Separation of enantiomers. |

| Distillation | Differences in boiling points. orgsyn.org | Purification of volatile liquids. |

| Crystallization | Differences in solubility. | Purification of solids. |

| Extraction | Differential solubility in immiscible liquids. ethz.ch | Initial work-up and separation from salts and polar impurities. |

Chemical Transformations and Reactivity of R 4 Bromo 3 Methylbutan 1 Ol

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom attached to the bromine is an electrophilic center and is susceptible to attack by nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion.

Intermolecular Nucleophilic Substitutions (S(_N)2 Mechanisms and Stereochemical Inversion)

Intermolecular nucleophilic substitution reactions involving (R)-4-bromo-3-methylbutan-1-ol are classic examples of S(_N)2 reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom, in a "backside attack". masterorganicchemistry.com This concerted mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, results in an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.compressbooks.pub This phenomenon is known as Walden inversion. masterorganicchemistry.com

For instance, the reaction of this compound with a nucleophile such as the azide (B81097) ion (N(_3)) would yield (S)-4-azido-3-methylbutan-1-ol. The rate of these S(_N)2 reactions is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The reactivity of alkyl halides in S(_N)2 reactions follows the order: primary > secondary > tertiary. masterorganicchemistry.comembibe.com this compound, being a secondary halide, undergoes S(_N)2 reactions at a reasonable rate. ucsd.edu

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Product | Stereochemistry |

| Hydroxide ion (OH) | (S)-3-methylbutane-1,4-diol | Inversion |

| Cyanide ion (CN) | (S)-5-hydroxy-3-methylpentanenitrile | Inversion |

| Azide ion (N(_3)) | (S)-4-azido-3-methylbutan-1-ol | Inversion |

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol group in this compound can undergo a range of reactions typical for primary alcohols, including esterification, oxidation, and reduction.

Esterification Reactions and Derivatives

Primary alcohols readily react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. thermofisher.com For example, the reaction of this compound with acetic acid would yield (R)-4-bromo-3-methylbutyl acetate. The reaction is an equilibrium process, and to drive it towards the product, an excess of one of the reactants is often used. thermofisher.com

Table 2: Examples of Esterification Reactions

| Reagent | Product |

| Acetic acid (CH(_3)COOH) | (R)-4-bromo-3-methylbutyl acetate |

| Benzoyl chloride (C(_6)H(_5)COCl) | (R)-4-bromo-3-methylbutyl benzoate |

| Acetic anhydride (B1165640) ((CH(_3)CO)(_2)O) | (R)-4-bromo-3-methylbutyl acetate |

Oxidation Reactions to Aldehydes and Carboxylic Acids

Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.org The oxidation of this compound to (R)-4-bromo-3-methylbutanal can be achieved using milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or by using an excess of the alcohol and distilling off the aldehyde as it forms. chemguide.co.uklibretexts.org

For the full oxidation to the corresponding carboxylic acid, (R)-4-bromo-3-methylbutanoic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or Jones reagent (CrO(_3) in sulfuric acid) are required, and the reaction is typically heated under reflux to ensure the intermediate aldehyde is also oxidized. chemguide.co.uklibretexts.org

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | (R)-4-bromo-3-methylbutanal |

| Potassium permanganate (KMnO(_4)) | (R)-4-bromo-3-methylbutanoic acid |

| Jones Reagent (CrO(_3)/H(_2)SO(_4)) | (R)-4-bromo-3-methylbutanoic acid |

Reduction Reactions to Hydrocarbon Chains

The primary alcohol functional group is generally resistant to reduction. However, it can be converted into a good leaving group, such as a tosylate or mesylate, and then be subjected to reduction. A more direct, though less common, method for the deoxygenation of primary alcohols involves their conversion to a corresponding halide or sulfonate ester followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH(_4)). However, a more synthetically useful transformation is the reduction of the corresponding alkyl halide. For instance, the bromine in this compound can be reductively removed using reagents like tributyltin hydride (Bu(_3)SnH) or by catalytic hydrogenation under certain conditions, which would yield (R)-3-methylbutan-1-ol. The direct reduction of the alcohol to a hydrocarbon is not a standard transformation.

Conversion to Other Leaving Groups (e.g., sulfonate esters)

The hydroxyl group in this compound is a poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, it can be converted into a more effective leaving group, such as a sulfonate ester. Common sulfonate esters used for this purpose include tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). These conversions are typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). pressbooks.pub The base neutralizes the hydrochloric acid produced during the reaction. pressbooks.pub

The transformation to a sulfonate ester retains the stereochemistry at the carbinol carbon. However, in the case of this compound, the reaction occurs at the primary, achiral C1 position. The chirality at C3 remains unaffected by this transformation. The resulting (R)-4-bromo-3-methylbutyl p-toluenesulfonate or methanesulfonate (B1217627) is a bifunctional intermediate, possessing two good leaving groups (bromide and sulfonate) at different positions, which can be selectively targeted in subsequent reactions.

For instance, the tosylation of a similar chiral alcohol, (R)-hex-5-en-2-ol, was achieved in 88% yield using p-toluenesulfonyl chloride in the presence of a base. beilstein-journals.org This suggests that this compound would undergo a similar efficient transformation under standard tosylation or mesylation conditions.

Table 1: Typical Conditions for Conversion of Alcohols to Sulfonate Esters

| Sulfonate Ester | Reagent | Base | Solvent | Typical Yield | Reference |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or Chloroform | High | beilstein-journals.orgyoutube.com |

| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) | High | pressbooks.pub |

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is challenging due to the presence of the acidic hydroxyl group. The Grignard reagent, being a strong base, would be quenched by the alcohol's proton. libretexts.orglibretexts.org To overcome this, a common strategy is to "protect" the hydroxyl group before the Grignard reagent is formed. libretexts.orglibretexts.org

A widely used method for alcohol protection is the formation of a trialkylsilyl ether, for example, by reacting the alcohol with chlorotrimethylsilane (B32843) (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like triethylamine or imidazole. libretexts.orgmasterorganicchemistry.com Once the alcohol is protected as a silyl (B83357) ether, the Grignard reagent can be prepared by reacting the resulting bromo silyl ether with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

The resulting Grignard reagent, (R)-3-methyl-4-(trialkylsilyloxy)butylmagnesium bromide, is a valuable nucleophilic intermediate. It can be used in a variety of reactions, such as additions to aldehydes, ketones, and esters, to form new carbon-carbon bonds. youtube.com Following the Grignard reaction, the silyl protecting group can be easily removed using aqueous acid or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to regenerate the alcohol. libretexts.org

An alternative, though less common for intermolecular reactions, is the possibility of an intramolecular Grignard reaction. If the Grignard reagent were to form, it could potentially undergo an intramolecular cyclization to form a cyclobutane (B1203170) derivative, although this is generally less favored than five- or six-membered ring formation.

Table 2: Steps for Grignard Reagent Formation from a Haloalcohol

| Step | Description | Typical Reagents | Reference |

| 1. Protection | Conversion of the alcohol to a silyl ether. | R₃SiCl, Base (e.g., Et₃N, Imidazole) | libretexts.orgmasterorganicchemistry.com |

| 2. Formation | Reaction of the protected haloalkane with magnesium. | Mg, Anhydrous Ether (e.g., THF, Et₂O) | libretexts.org |

| 3. Reaction | Nucleophilic addition to an electrophile. | e.g., Aldehydes, Ketones, Esters | youtube.com |

| 4. Deprotection | Removal of the silyl ether to regenerate the alcohol. | H₃O⁺ or Fluoride source (e.g., TBAF) | libretexts.org |

Participation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds and are applicable to primary alkyl halides. wikipedia.orgorganic-chemistry.org Therefore, this compound, after protection of its hydroxyl group, is a potential substrate for these reactions.

In a Suzuki-Miyaura coupling, the protected bromoalkane would react with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would result in the formation of a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond at the C4 position, with retention of the stereochemistry at the C3 chiral center. The choice of ligand for the palladium catalyst is crucial for achieving good yields with alkyl halides. acs.org

Similarly, in a Negishi coupling, the protected bromoalkane would first be converted to an organozinc reagent, which then undergoes palladium-catalyzed cross-coupling with an organohalide. organic-chemistry.org Alternatively, the bromoalkane itself can be directly coupled with a pre-formed organozinc reagent. researchgate.net These reactions are known for their high functional group tolerance, although the presence of a free hydroxyl group would still likely necessitate protection. researchgate.net

While specific examples of this compound in palladium-catalyzed cross-coupling reactions are not prominent in the literature, the successful coupling of other chiral primary alkyl bromides suggests its potential utility in synthesizing a diverse range of chiral compounds. st-andrews.ac.uknih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Alkylated/Arylated alkane | wikipedia.orglibretexts.orgnih.gov |

| Negishi | Organozinc reagent | Pd catalyst (e.g., Pd(dba)₂), Ligand | Alkylated/Arylated alkane | organic-chemistry.orgresearchgate.net |

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of both a primary alcohol and a primary bromide in this compound allows for selective reactions at either functional group, a concept known as chemoselectivity. The choice of reagents and reaction conditions determines which part of the molecule reacts.

For example, the hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents, leaving the bromide intact. Conversely, the bromide can undergo nucleophilic substitution or participate in organometallic reactions (as discussed above) while the alcohol is either protected or unreactive under the chosen conditions.

Another important aspect of its reactivity is the potential for intramolecular reactions to form cyclic products. For instance, treatment with a non-nucleophilic base could induce an intramolecular Williamson ether synthesis, where the alkoxide formed from the hydroxyl group attacks the carbon bearing the bromine, leading to the formation of (R)-2-methyl-tetrahydrofuran.

Furthermore, the molecule can be converted to an epoxide, (R)-2-(2-bromo-1-methylethyl)oxirane, through activation of the alcohol (e.g., as a tosylate) followed by intramolecular substitution. The subsequent ring-opening of this epoxide would be subject to regioselectivity rules. In base-catalyzed ring-opening, a nucleophile would likely attack the less sterically hindered terminal carbon of the epoxide. scribd.com Under acidic conditions, the regioselectivity would depend on the stability of the partial positive charge that forms on the epoxide carbons upon protonation. scribd.com

The ability to selectively manipulate one functional group while preserving the other, or to use both in a controlled sequence, makes this compound a highly valuable and versatile chiral synthon in the construction of complex target molecules.

Mechanistic Investigations of Reactions Involving R 4 Bromo 3 Methylbutan 1 Ol

Elucidation of Stereoselective Reaction Pathways

The primary reaction pathway for (R)-4-bromo-3-methylbutan-1-ol often involves nucleophilic substitution at the carbon bearing the bromine atom. Due to the presence of a chiral center at the adjacent carbon (C3), the stereochemical outcome of these reactions is of significant interest.

One of the most common transformations is the displacement of the bromide ion, a good leaving group, by a nucleophile. libretexts.org In many instances, this proceeds via an SN2 mechanism. In an ideal SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. However, as the chirality of this compound is at the C3 position and not at the site of substitution (C4), the reaction does not directly invert this stereocenter. Instead, the integrity of the C3 stereocenter is typically maintained throughout the reaction, provided that no rearrangement occurs.

For example, in the synthesis of chiral molecules, this compound can be used to introduce a chiral side chain. The stereochemistry of the final product is directly derived from the starting material, highlighting the importance of stereospecific reaction pathways.

Role of Transition States and Intermediates in Enantioselectivity

The enantioselectivity of reactions involving this compound is intrinsically linked to the energetics of the transition states and the stability of any intermediates formed. While SN2 reactions are generally considered concerted, with a single transition state, other reaction pathways might involve discrete intermediates. uomustansiriyah.edu.iq

In cases where an SN1 pathway is possible, a carbocation intermediate would be formed upon the departure of the bromide ion. libretexts.orgdoubtnut.com However, the primary nature of the carbon bearing the bromine makes the formation of a primary carbocation highly unfavorable. A 1,2-hydride shift could, in theory, lead to a more stable tertiary carbocation. doubtnut.com Such a rearrangement would lead to a loss of the original stereochemical information. Computational studies can be employed to model the energy barriers for both the direct substitution and the rearrangement pathways to predict the likely outcome. uomustansiriyah.edu.iq

The stereochemical outcome can also be influenced by the formation of cyclic intermediates. For instance, under certain conditions, the hydroxyl group could act as an internal nucleophile, leading to the formation of a chiral tetrahydrofuran (B95107) derivative. The transition state for this intramolecular cyclization would dictate the stereochemistry of the resulting cyclic ether.

Kinetic and Thermodynamic Studies of Relevant Transformations

Kinetic and thermodynamic data provide quantitative insights into reaction mechanisms. For reactions involving this compound, such studies can help to differentiate between competing pathways, such as SN1 and SN2. libretexts.org

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, whereas an SN1 reaction rate is typically dependent only on the substrate concentration. libretexts.org By systematically varying the concentrations of the reactants and monitoring the reaction rate, the order of the reaction can be determined, providing evidence for a particular mechanism.

Thermodynamic data, such as the enthalpy and entropy of activation, can be obtained from temperature-dependent kinetic studies (Arrhenius and Eyring plots). This information sheds light on the nature of the transition state. For instance, a highly ordered transition state, characteristic of an SN2 reaction, would be reflected in a more negative entropy of activation. While specific thermodynamic data for this compound are not widely available in the literature, general principles of physical organic chemistry can be applied to predict the likely thermodynamic parameters for its reactions. nist.gov

Table 1: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical SN2 Reaction

| Parameter | Predicted Value/Trend | Rationale |

| Rate Law | Rate = k[this compound][Nucleophile] | Bimolecular reaction characteristic of SN2 pathway. |

| Activation Energy (Ea) | Moderate | C-Br bond breaking and C-Nucleophile bond forming are partially compensated. |

| Enthalpy of Activation (ΔH‡) | Positive | Energy is required to reach the transition state. |

| Entropy of Activation (ΔS‡) | Negative | Two reactant molecules combine to form a single, more ordered transition state. |

This table is based on general principles of SN2 reactions and serves as a predictive guide in the absence of specific experimental data for this compound.

Solvent Effects on Reaction Mechanisms and Stereochemical Outcome

The choice of solvent can have a profound impact on the mechanism and stereochemical outcome of a reaction. libretexts.orgupertis.ac.id Solvents can influence the stability of the reactants, transition states, and intermediates. libretexts.org

For nucleophilic substitution reactions of this compound, the polarity of the solvent is a key factor.

Polar protic solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding and can solvate both cations and anions effectively. These solvents are known to stabilize carbocation intermediates, thus favoring SN1 pathways. libretexts.org If an SN1 reaction were to occur, it would likely lead to racemization due to the planar nature of the carbocation intermediate.

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess a dipole moment but lack acidic protons. They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile less solvated and therefore more reactive, which accelerates SN2 reactions. libretexts.org To maintain the stereochemical integrity of the chiral center in reactions of this compound, a polar aprotic solvent would generally be preferred to promote an SN2 mechanism.

Table 2: Expected Solvent Effects on Nucleophilic Substitution

| Solvent Type | Predominant Mechanism | Effect on Reaction Rate | Stereochemical Outcome |

| Polar Protic | SN1 favored | Increased rate if SN1 is possible | Potential for racemization if a carbocation forms and rearranges |

| Polar Aprotic | SN2 favored | Increased rate of SN2 | Retention of configuration at C3 |

| Nonpolar | SN2 | Slower rate due to poor solubility and stabilization of transition state | Retention of configuration at C3 |

Influence of Catalysts and Reagents on Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the selectivity of chemical reactions. researchgate.net In the context of this compound, their influence can be seen in various transformations, including substitution and oxidation reactions.

In nucleophilic substitution reactions, the choice of nucleophile is critical. Strong, unhindered nucleophiles will favor an SN2 reaction, while weak or bulky nucleophiles may favor other pathways or react sluggishly. libretexts.org

Phase-transfer catalysts can be employed to facilitate reactions between a water-soluble nucleophile and an organic-soluble substrate like this compound. These catalysts, often quaternary ammonium (B1175870) salts, help to transport the nucleophile into the organic phase, increasing the reaction rate.

In some cases, Lewis acids can be used to activate the C-Br bond, making it more susceptible to nucleophilic attack. However, care must be taken as Lewis acids can also promote carbocation formation and rearrangement.

For other transformations, such as the oxidation of the primary alcohol, the choice of oxidizing agent will determine the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) could lead to the carboxylic acid. The use of chiral catalysts or reagents can also be explored to induce new stereocenters with high selectivity. acs.orgmdpi.comnih.gov

Applications of R 4 Bromo 3 Methylbutan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Stereochemical Control and Transfer in Multi-step Synthesis

A key advantage of using a chiral building block like (R)-4-bromo-3-methylbutan-1-ol is the ability to transfer its inherent chirality to a more complex molecule through a series of stereospecific or stereoselective reactions. The stereocenter at C3 can direct the stereochemical outcome of reactions at adjacent positions.

Reactions at the primary alcohol or the primary bromide can proceed without affecting the existing stereocenter. For example, the conversion of the alcohol to a leaving group and subsequent intramolecular substitution by a nucleophile could lead to the formation of a chiral cyclopropane (B1198618) or other cyclic structures, with the stereochemistry of the ring being dictated by the (R)-configuration of the starting material.

The dual functionality of the molecule allows for a high degree of synthetic flexibility. One functional group can be reacted selectively while the other is protected, and vice versa. This orthogonal reactivity is a powerful tool in multi-step synthesis, allowing for the sequential introduction of different molecular fragments. The stereochemical integrity of the C3 center is generally maintained throughout these transformations, ensuring that the final product is obtained with high enantiomeric purity. This principle is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Advanced Analytical Techniques for Enantiomeric Excess Determination and Chiral Characterization

Chiral Chromatography (Gas Chromatography, High-Performance Liquid Chromatography)

Chiral chromatography is a cornerstone technique for separating enantiomers, enabling the accurate determination of enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the enantiomeric resolution of chiral compounds. For instance, the enantiomers of a related compound, after acetylation, were successfully separated using a CHIRALCEL OD-H column with a mobile phase of 0.25% isopropanol (B130326) in n-hexane, resulting in an 84% enantiomeric excess (ee). rsc.org The choice of the chiral stationary phase and the mobile phase is critical and often requires optimization for a specific analyte. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Gas Chromatography (GC): Chiral GC is particularly useful for volatile compounds. The enantiomeric excess of chiral alcohols, such as (R)-2-methylbutan-1-ol, has been determined using a chiral stationary phase GC column like β-DEX225. biologists.com This technique offers high resolution and sensitivity for the analysis of enantiomeric purity.

Interactive Table: Chiral Chromatography Conditions

| Technique | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Application Example | Reference |

|---|---|---|---|---|

| HPLC | CHIRALCEL OD-H | 0.25% IPA in n-hexane | Separation of acetylated bromohydrin enantiomers | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Chiral Solvents

NMR spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral discrimination through the use of chiral auxiliary reagents.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(tfc)₃ (europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate]), are employed to determine the enantiomeric excess of chiral compounds. mdpi.com These reagents form diastereomeric complexes with the enantiomers in solution, inducing chemical shift differences (Δδ) between corresponding protons of the enantiomers in the ¹H NMR spectrum. mdpi.comnih.gov The integration of these separated signals allows for the quantification of each enantiomer.

Chiral Solvating Agents (CSAs): Chiral solvents can also be used to create a chiral environment that leads to the differentiation of enantiomeric signals in the NMR spectrum.

Derivatization with Chiral Derivatizing Agents (CDAs): Another approach involves the reaction of the chiral alcohol with a chiral derivatizing agent, such as (R)- and (S)-9-anthrylmethoxyacetic acids (9-AMA), to form diastereomeric esters. The resulting diastereomers exhibit distinct NMR spectra, allowing for the assignment of absolute configuration based on predictable shielding effects. researchgate.net

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Optical rotation and circular dichroism are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation: A pure enantiomer will rotate the plane of plane-polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). The magnitude and sign of the specific rotation ([α]) are characteristic physical properties of a chiral compound. chemistrysteps.com While useful for confirming the identity of a known compound and for quality control, it is not an absolute method for determining configuration on its own.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical features of the molecule. Empirical rules and comparison with the spectra of compounds of known absolute configuration can aid in the assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions.

The experimental VCD spectrum of the target molecule is compared with the theoretical VCD spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). biotools.usresearchgate.net A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. biotools.usresearchgate.net The choice of solvent can significantly influence the VCD spectrum due to conformational and hydrogen-bonding effects, and these factors must be considered in the theoretical calculations. biotools.us This method is particularly valuable as it does not require crystallization of the compound, which is often a limitation for other techniques like X-ray crystallography.

Orthogonal Validation Strategies for Purity and Stereochemistry

To ensure the comprehensive characterization of (R)-4-bromo-3-methylbutan-1-ol, a combination of orthogonal analytical techniques is essential. smolecule.com Orthogonal methods are based on different physical principles, and their congruent results provide a high degree of confidence in the purity and stereochemical integrity of the sample.

For example, the enantiomeric excess determined by chiral HPLC can be confirmed by chiral GC or by NMR spectroscopy using a chiral shift reagent. Similarly, the absolute configuration determined by VCD spectroscopy can be supported by the sign of the optical rotation if the value for the pure enantiomer is known from the literature. The chemical purity can be assessed by standard techniques like ¹H and ¹³C NMR, mass spectrometry, and elemental analysis, which complement the stereochemical analysis. uobasrah.edu.iq This multi-faceted approach ensures that the material is both chemically and stereochemically pure.

Computational Chemistry and Molecular Modeling Studies of R 4 Bromo 3 Methylbutan 1 Ol

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of (R)-4-bromo-3-methylbutan-1-ol is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to quantify the energy differences between them. For this compound, the key dihedral angles to consider are those around the C1-C2, C2-C3, and C3-C4 bonds.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to perform a systematic search of the conformational space. By rotating the rotatable bonds in increments and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

The relative stability of these conformers is governed by a combination of steric and electronic effects. For instance, gauche interactions between the bulky bromine atom and the methyl or hydroxyl groups will be energetically unfavorable. Similarly, electrostatic interactions, such as dipole-dipole interactions between the C-Br and C-OH bonds, will also influence conformational preferences. Intramolecular hydrogen bonding between the hydroxyl group and the bromine atom, if sterically feasible, could significantly stabilize certain conformations.

A hypothetical energy profile of the most stable conformers, as would be determined by computational analysis, is presented in the table below. The relative energies are typically reported with respect to the lowest energy conformer.

| Conformer | Dihedral Angle (Br-C4-C3-C2) | Dihedral Angle (C4-C3-C2-C1) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 180° (anti) | 60° (gauche) | 0.00 | 45.2 |

| B | 60° (gauche) | 180° (anti) | 0.55 | 25.1 |

| C | -60° (gauche) | 60° (gauche) | 1.20 | 10.5 |

| D | 180° (anti) | 180° (anti) | 1.80 | 4.3 |

This data is illustrative and intended to represent typical output from a computational conformational analysis.

Reaction Mechanism Predictions and Energetic Profiles of Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a quantitative prediction of the reaction rate.

A common transformation for a molecule with both a halide and a hydroxyl group is intramolecular cyclization. In the case of this compound, treatment with a base could lead to the formation of (R)-2-methyltetrahydrofuran via an intramolecular Williamson ether synthesis (an SN2 reaction).

Quantum chemical calculations can be used to model this reaction pathway. The process would involve:

Locating the reactants: The geometry of the deprotonated this compound (the alkoxide) and the base would be optimized.

Finding the transition state: A search for the transition state structure for the intramolecular nucleophilic attack of the alkoxide on the carbon bearing the bromine atom would be performed.

Locating the products: The geometry of the resulting (R)-2-methyltetrahydrofuran and the bromide ion would be optimized.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Base) | 0.00 |

| 2 | Transition State | +22.5 |

| 3 | Products ((R)-2-methyltetrahydrofuran + H-Base+ + Br-) | -15.8 |

This data is hypothetical and represents a plausible energetic profile for the described intramolecular cyclization.

Spectroscopic Property Predictions (e.g., NMR, CD, VCD)

Computational methods can accurately predict various spectroscopic properties of this compound, which can be invaluable for its characterization and for the confirmation of its absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, these parameters can be calculated for each of the stable conformers. A Boltzmann-averaged spectrum can then be generated based on the relative populations of the conformers, which can be directly compared to experimental data. bohrium.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy: CD and VCD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. These techniques are particularly useful for determining the absolute configuration of chiral molecules. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic circular dichroism (ECD) spectrum, while the vibrational frequencies and rotational strengths required to simulate the VCD spectrum can be calculated using DFT. researchgate.net By comparing the predicted spectrum of the (R)-enantiomer with the experimentally measured spectrum, the absolute configuration of the sample can be unambiguously assigned. researchgate.net

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | 3.65 | 3.68 |

| H2 | 1.70, 1.85 | 1.72, 1.88 |

| H3 | 2.10 | 2.12 |

| H4 | 3.45, 3.55 | 3.48, 3.58 |

| C1 | 60.5 | 60.8 |

| C2 | 38.2 | 38.5 |

| C3 | 35.1 | 35.4 |

| C4 | 45.9 | 46.2 |

This table presents a hypothetical comparison of calculated and experimental NMR chemical shifts for this compound.

Quantum Chemical Calculations for Chiral Induction and Stereoselectivity

Quantum chemical calculations can provide profound insights into the origins of stereoselectivity in reactions that form this compound. For instance, if this molecule were synthesized via the asymmetric reduction of a corresponding ketone, computational modeling could be used to explain why one enantiomer is formed in preference to the other.

This is achieved by modeling the transition states of the reaction leading to the (R) and (S) enantiomers. The difference in the activation energies of these two diastereomeric transition states determines the enantiomeric excess (ee) of the reaction.

A typical computational study would involve:

Modeling the reactants, including the prochiral ketone, the reducing agent, and any chiral catalyst or auxiliary.

Locating the transition state structures for the hydride transfer to both faces of the carbonyl group.

Calculating the Gibbs free energies of activation for both pathways.

The enantiomeric excess can then be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(kR/kS) = -RT ln((100 + ee)/(100 - ee))

where ΔΔG‡ is the difference in the free energies of activation for the formation of the (R) and (S) enantiomers, R is the gas constant, and T is the temperature.

| Transition State | Relative Free Energy of Activation (kcal/mol) | Predicted Enantiomeric Excess (%) at 298 K |

| TS leading to (R)-enantiomer | 0.00 | 95 |

| TS leading to (S)-enantiomer | 1.95 |

This data is illustrative of how quantum chemical calculations can be used to predict the stereochemical outcome of an asymmetric synthesis.

Retrosynthetic Analysis Strategies Involving R 4 Bromo 3 Methylbutan 1 Ol

Strategic Disconnections Employing the Bromo and Hydroxyl Functional Groups

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For (R)-4-bromo-3-methylbutan-1-ol, the primary alcohol and the secondary bromide are the key handles for strategic disconnections. amazonaws.com

The hydroxyl group can be retrosynthetically disconnected to reveal a variety of precursors. For instance, disconnection of the C-O bond can lead to a corresponding alkyl halide or sulfonate, which could be formed from a precursor diol. Alternatively, the alcohol functionality can be seen as the result of the reduction of a carboxylic acid, ester, or aldehyde. This disconnection is particularly useful when the target molecule contains a carboxylic acid or a related functional group at that position.

The bromo group, being a good leaving group, is a prime site for disconnections involving nucleophilic substitution reactions. youtube.com A C-Br bond disconnection suggests a precursor where a nucleophile attacks a suitable electrophile. In the context of this compound, this often involves the formation of a carbon-carbon or carbon-heteroatom bond at the C-4 position. For example, in the synthesis of certain natural products, this bromide can be displaced by a variety of nucleophiles, including organometallics, cyanides, or amines, to introduce new functionalities.

Design of Convergent and Divergent Synthetic Pathways

The bifunctional nature of this compound makes it an excellent starting point for both convergent and divergent synthetic strategies.

A convergent synthesis involves preparing different fragments of a complex molecule separately and then joining them together near the end of the synthesis. This approach is generally more efficient than a linear synthesis. In a convergent approach utilizing this compound, the bromo and hydroxyl groups can be reacted independently to build two different parts of the target molecule. For example, the hydroxyl group could be oxidized to an aldehyde and used in a Wittig reaction, while the bromo group is displaced by a nucleophile in a separate fragment. These two larger fragments are then coupled to form the final product.

In contrast, a divergent synthesis starts from a common intermediate and uses it to generate a library of structurally related compounds. This compound is an ideal starting point for divergent syntheses due to the differential reactivity of its two functional groups. For instance, the alcohol can be protected, allowing for a range of transformations at the bromide position. Subsequently, deprotection of the alcohol reveals a new functional group that can undergo a second set of diverse reactions, leading to a wide array of products from a single starting material.

Implementation of Functional Group Interconversions (FGIs) in Retrosynthetic Design

Functional group interconversions (FGIs) are a crucial aspect of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction. vanderbilt.edu In the context of this compound, several FGIs are commonly employed.

The primary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to enhance its reactivity in nucleophilic substitution reactions. beilstein-journals.orgvanderbilt.edu This FGI is often a necessary step before introducing certain nucleophiles. Conversely, the alcohol can be oxidized to an aldehyde or a carboxylic acid, opening up pathways for carbon-carbon bond formations through reactions like aldol (B89426) condensations, Grignard additions, or Wittig reactions. pressbooks.pub

The bromide can also undergo various FGIs. For example, it can be converted to an organometallic reagent, such as a Grignard or organocuprate reagent, by reaction with magnesium or a lithium cuprate, respectively. This FGI transforms the electrophilic carbon of the C-Br bond into a nucleophilic one, enabling it to participate in a different set of bond-forming reactions.

Table 2: Common Functional Group Interconversions for this compound

| Starting Functional Group | Target Functional Group | Reagents |

| Primary Alcohol (-OH) | Aldehyde (-CHO) | PCC, DMP |

| Primary Alcohol (-OH) | Carboxylic Acid (-COOH) | Jones reagent, KMnO4 |

| Primary Alcohol (-OH) | O-Tosylate (-OTs) | TsCl, pyridine (B92270) |

| Bromide (-Br) | Nitrile (-CN) | NaCN, KCN |

| Bromide (-Br) | Amine (-NH2) | NaN3 followed by reduction |

| Bromide (-Br) | Alkene | Strong, non-nucleophilic base (e.g., DBU) |

By strategically applying these disconnections, identifying key precursors, designing efficient synthetic pathways, and utilizing appropriate functional group interconversions, chemists can effectively harness the synthetic potential of this compound for the construction of complex and stereochemically rich molecules.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For the synthesis of (R)-4-bromo-3-methylbutan-1-ol, this translates to the development of routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the use of biocatalysis. Enzymes, such as ketoreductases and alcohol dehydrogenases, are known for their high enantioselectivity and ability to operate under mild conditions. mdpi.comresearchgate.net The application of these enzymes for the asymmetric reduction of precursor ketones to furnish this compound is an area of active research. mdpi.comresearchgate.net The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of these processes by allowing for catalyst recycling and continuous flow operations. nih.gov

The exploration of greener solvents is another key aspect. Traditional organic solvents often pose environmental and health risks. Researchers are investigating the use of alternative media such as water, supercritical fluids, or bio-based solvents like 3-methylbutan-1-ol and 4-methyltetrahydropyran (4-MeTHP) to reduce the environmental footprint of the synthesis. scispace.comd-nb.infodergipark.org.tracademie-sciences.fr For instance, 3-methylbutan-1-ol has been successfully employed as a solvent in palladium-catalyzed C-H bond activation reactions. scispace.comdergipark.org.tracademie-sciences.fr

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The development of highly efficient and selective catalysts is paramount for the economical production of enantiopure this compound. Research in this area is focused on the design and application of novel chiral catalysts that can achieve high enantiomeric excess (ee) and turnover numbers.

Recent advancements in asymmetric catalysis have demonstrated the potential of various catalytic systems. For example, ruthenium-prolinamide complexes have shown excellent enantioselectivity in the asymmetric transfer hydrogenation of ketones to produce chiral β-heterosubstituted alcohols. acs.org Similarly, the use of chiral ligands, such as (DHQD)2PHAL, in bromohydroxylation reactions of cinnamyl alcohols has yielded optically active bromohydrins with high ee. rsc.orgnih.gov The development of such catalytic systems, which can be fine-tuned for specific substrates like the precursors to this compound, is a significant area of future research.

Furthermore, the exploration of dynamic kinetic resolution (DKR) processes, which combine a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, offers a pathway to theoretically achieve a 100% yield of the desired enantiomer. mdpi.com The application of DKR to the synthesis of chiral alcohols using a combination of a lipase (B570770) and a metal catalyst is a promising strategy. mdpi.com

Expansion of Synthetic Applications to New Chemical Space and Complex Architectures

This compound is a versatile chiral building block, and future research will undoubtedly focus on expanding its utility in the synthesis of novel and complex molecular architectures. The presence of both a hydroxyl and a bromo functional group allows for a wide range of subsequent transformations.

For instance, the bromo group can be displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions, while the hydroxyl group can be oxidized or used to form ethers and esters. sci-hub.se This dual functionality makes it an ideal starting material for the synthesis of chiral heterocycles, which are prevalent in many biologically active compounds. chim.it Research into domino reactions, where multiple bond-forming events occur in a single synthetic operation, initiated by transformations of this compound, could lead to the efficient construction of complex polycyclic systems. chim.it

The incorporation of this chiral synthon into the total synthesis of natural products and pharmaceuticals is another key research direction. Its stereocenter can be used to control the stereochemistry of subsequent reactions, leading to the synthesis of complex molecules with multiple chiral centers.

Integration of Advanced Automation and High-Throughput Screening in Synthesis Optimization

The optimization of synthetic routes is often a time-consuming and labor-intensive process. The integration of advanced automation and high-throughput screening (HTS) techniques is set to revolutionize this aspect of chemical synthesis.

Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of different catalysts, ligands, solvents, and reaction conditions. google.com This approach can significantly accelerate the discovery of optimal conditions for the enantioselective synthesis of this compound. HTS methods, such as those based on mass spectrometry or fluorescence, can be employed to quickly and accurately determine the enantiomeric excess of the product in a large number of samples. nih.govpnas.orgacs.orgnih.govcmu.edu This enables the efficient screening of large catalyst libraries to identify the most effective candidates. pnas.orgacs.org

The development of microreactor technologies for continuous flow synthesis also offers significant advantages in terms of process control, safety, and scalability. nih.gov Integrating automated optimization with continuous flow systems could lead to highly efficient and on-demand production of this compound. nih.gov

Synergistic Combination of Experimental and Computational Approaches in Chiral Compound Design

The synergy between experimental and computational chemistry is becoming increasingly powerful in the design and understanding of chiral molecules and their synthesis. researchgate.netrsc.orgbibbase.org Computational methods, such as density functional theory (DFT) and molecular mechanics (MM), can provide valuable insights into reaction mechanisms, transition state structures, and the origins of enantioselectivity. psu.eduvub.ac.befrontiersin.orgchemrxiv.org

By modeling the interaction between a chiral catalyst and a substrate, computational studies can help in the rational design of new and more effective catalysts for the synthesis of this compound. chiralpedia.com These in-silico predictions can then be validated through targeted experiments, creating a feedback loop that accelerates the catalyst development process. vub.ac.be

Furthermore, computational tools can be used to predict the properties of novel compounds derived from this compound, guiding synthetic efforts towards molecules with desired biological or material properties. acs.org This integrated approach, combining the predictive power of computational chemistry with the practical validation of experimental work, will be instrumental in advancing the field of chiral compound synthesis. acs.org

Q & A

Q. What are the optimal synthetic routes for (R)-4-bromo-3-methylbutan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : A viable approach involves bromination of 3-methylbutan-1-ol derivatives using HBr under controlled conditions. For stereochemical control, chiral resolution techniques (e.g., enzymatic kinetic resolution or chiral chromatography) are recommended. Evidence from similar brominated alcohols highlights the use of HBr in methanol at reflux temperatures, yielding >90% purity after purification .

- Key Considerations :

- Monitor reaction temperature to avoid racemization (keep below 25°C during HBr addition) .

- Confirm enantiomeric excess via chiral HPLC or polarimetry.

Q. How should this compound be purified to minimize by-products?

Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The (R)-configuration impacts transition-state geometry in S2 reactions. Kinetic studies using polarimetric monitoring or -NMR can track inversion of configuration. For example, reaction with NaI in acetone may show retention of stereochemistry if steric hindrance dominates .

- Experimental Design :

- Compare reaction rates and stereochemical outcomes with (S)-enantiomer.

- Use kinetic isotope effects or computational modeling (DFT) to probe mechanisms.

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring.

- Buffered Systems : Use pH-stable solvents (e.g., THF or DCM) to avoid hydrolysis. Safety data for similar alcohols recommend inert atmospheres and desiccants for long-term storage .

- Data Contradiction Analysis :

Conflicting reports on hydrolysis rates may arise from trace moisture in solvents. Replicate experiments under strict anhydrous conditions to resolve discrepancies .

- Data Contradiction Analysis :

Q. Can enzymatic methods improve the synthesis or functionalization of this compound?

- Methodological Answer : Lipases (e.g., Candida antarctica Lipase B) can catalyze enantioselective esterification or transesterification. For example, esterifying the hydroxyl group with vinyl acetate enhances stability while preserving chirality .

- Optimization Tips :

- Screen solvent systems (e.g., tert-butanol) to enhance enzyme activity.

- Monitor enantioselectivity (E-value) via chiral GC or HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.